5,6,7,8-Tetramethylidenebicyclo[2.2.2]oct-2-ene
Overview
Description
5,6,7,8-Tetramethylidenebicyclo[222]oct-2-ene is a bicyclic hydrocarbon with a unique structure characterized by four methylene groups attached to a bicyclo[222]octene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetramethylidenebicyclo[2.2.2]oct-2-ene typically involves the Diels-Alder reaction. In one approach, a diene such as 1,3-butadiene reacts with a dienophile like 1,4-benzoquinone under controlled conditions to form the bicyclic structure. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetramethylidenebicyclo[2.2.2]oct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated hydrocarbons.
Substitution: Halogenation reactions with chlorine or bromine can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
5,6,7,8-Tetramethylidenebicyclo[2.2.2]oct-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and resins
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetramethylidenebicyclo[2.2.2]oct-2-ene involves its interaction with various molecular targets. The compound can act as a dienophile in Diels-Alder reactions, forming adducts with dienes. This reactivity is due to the presence of multiple double bonds in its structure, which can participate in cycloaddition reactions .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]oct-2-ene: Lacks the methylene groups present in 5,6,7,8-Tetramethylidenebicyclo[2.2.2]oct-2-ene.
1,4-Cyclohexadiene: A simpler diene with a similar bicyclic structure but fewer double bonds.
Norbornadiene: Another bicyclic compound with two double bonds but a different ring structure.
Uniqueness
This compound is unique due to its four methylene groups, which provide additional sites for chemical reactions. This makes it a versatile compound in organic synthesis and materials science .
Properties
IUPAC Name |
5,6,7,8-tetramethylidenebicyclo[2.2.2]oct-2-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-7-8(2)12-6-5-11(7)9(3)10(12)4/h5-6,11-12H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGWXWRIVOVEAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C2C=CC(C1=C)C(=C)C2=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447567 | |
Record name | 5,6,7,8-Tetramethylidenebicyclo[2.2.2]oct-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62234-75-7 | |
Record name | 5,6,7,8-Tetramethylidenebicyclo[2.2.2]oct-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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